C.I. Pigment Yellow 115
Overview
Description
C.I. Pigment Yellow 115 is a brilliant green-yellow pigment . It is a commercial product recognized by its usage class, hue, and a serial number reflecting the chronological order in which related colorant types have been registered with the Colour Index .
Physical And Chemical Properties Analysis
C.I. Pigment Yellow 115 is soluble in water and ethanol, producing a yellow color. In concentrated sulfuric acid, it turns to orange, and after dilution, it returns to yellow .Scientific Research Applications
Crystal Structure and Molecular Interactions
The crystal structure of C.I. Pigment Yellow 115 and its interactions at the molecular level have been explored to understand its properties better. The molecules are not constrained by crystallographic symmetry and are not planar, featuring some intramolecular hydrogen bonding without intermolecular hydrogen bonding. This structure is significant for understanding the pigment's stability and behavior in various applications (Barrow et al., 2000).
Artist's Paints and Raman Spectra
C.I. Pigment Yellow 115 is among the organic pigments relevant to artist's paints that have been characterized using Raman spectroscopy. This research helps in understanding the pigment's properties in art applications, ensuring that the pigment's hues and stability meet the artists' and restorers' needs (Scherrer et al., 2009).
Applications in Coloring of Plastics
New environmentally friendly pigments, with C.I. Pigment Yellow 115 as a potential candidate, have been synthesized for applications in coloring plastics. These pigments are proposed as alternatives to traditional toxic inorganic colorants, showing promising thermal and chemical stability (Vishnu et al., 2009).
Stability in Food Industry Applications
The stability of pigments, possibly including C.I. Pigment Yellow 115, is crucial for applications in the food industry. Studies have examined the effects of various factors like pH, temperature, and sunlight on the stability of yellow pigments, providing insights into their potential use as colorants in food products (Li et al., 2013).
properties
IUPAC Name |
2-fluoro-6-[[2-[2-methoxy-4-(methylsulfonylmethyl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4S/c1-33-17-10-12(11-34(2,31)32)6-7-15(17)27-22-28-20-13(8-9-25-20)21(29-22)26-16-5-3-4-14(23)18(16)19(24)30/h3-10H,11H2,1-2H3,(H2,24,30)(H3,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXXQRDIVRILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)C)NC2=NC3=C(C=CN3)C(=N2)NC4=C(C(=CC=C4)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920497 | |
Record name | C.I. Pigment Yellow 115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-{[2-({2-Methoxy-4-[(Methylsulfonyl)methyl]phenyl}amino)-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl]amino}benzamide | |
CAS RN |
68814-04-0 | |
Record name | C.I. Pigment Yellow 115 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Yellow 115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Pigment Yellow 115 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.